3-Chlor-2-Iodanilin

Übersicht

Beschreibung

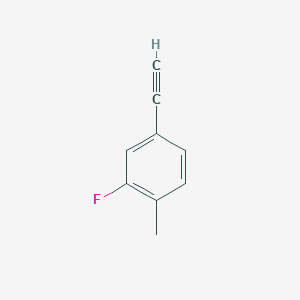

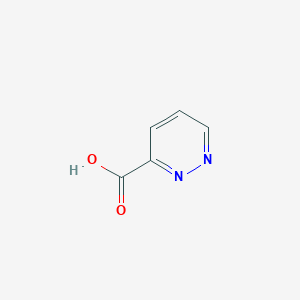

3-Chloro-2-iodoaniline (3-CI) is a compound with a wide range of applications in scientific research, due to its unique chemical properties. It is an organochlorine compound with a benzene ring, a chlorine atom, and an iodine atom. 3-CI is used in many fields, such as organic synthesis, nanotechnology, and biochemistry. In

Wissenschaftliche Forschungsanwendungen

3-Chlor-2-Iodanilin: Anwendungen in der wissenschaftlichen Forschung

Materialwissenschaften: This compound wird in der materialwissenschaftlichen Forschung eingesetzt, insbesondere bei der Synthese komplexer organischer Verbindungen und Materialien mit spezifischen Eigenschaften. Seine Reaktivität aufgrund der Halogengruppen macht es zu einem wertvollen Zwischenprodukt bei der Herstellung neuer Materialien.

Chemische Synthese: Diese Verbindung dient als Baustein in der chemischen Synthese und unterstützt die Bildung verschiedener chemischer Strukturen. Es ist besonders nützlich bei der Konstruktion von Indolylbenzoesäurederivaten, die zahlreiche potenzielle Anwendungen haben .

Katalyse: In der Katalyse wird this compound als Komponente in Reaktionen verwendet, die durch metallorganische Gerüststrukturen (MOFs) erleichtert werden. Beispielsweise kann es an der Synthese von Benzothiazolen unter Verwendung von Cu-MOF als wiederverwendbarem Katalysator teilnehmen .

Pharmazeutische Forschung: Obwohl nicht direkt erwähnt, spielen Verbindungen wie this compound oft eine Rolle in der pharmazeutischen Forschung, da sie als Zwischenprodukte in der Arzneimittelsynthese verwendet werden können.

Analytische Chemie: In der analytischen Chemie können halogenierte Aniline als Standards oder Reagenzien in verschiedenen analytischen Methoden verwendet werden, darunter Chromatographie und Spektroskopie.

Nichtlineare optische Eigenschaften: Es gibt Forschungsergebnisse zu den nichtlinearen optischen Eigenschaften von Anilin-Derivaten, die auf potenzielle Anwendungen für this compound auch in diesem Bereich hindeuten .

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 3-Chloro-2-iodoaniline is primarily through its reactivity as a chemical intermediate. It can participate in various chemical reactions such as nucleophilic substitution . The chlorine and iodine substituents on the aniline ring make it a versatile intermediate in organic synthesis .

Biochemical Pathways

As a chemical intermediate, 3-Chloro-2-iodoaniline can be involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it has been used in the preparation of indolyl benzoic acid derivatives, which are known to activate the Nurr1 (NR4A2) pathway, a potential therapeutic target for Parkinson’s disease .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific context in which it is used, such as the final product it is used to synthesize and the route of administration .

Result of Action

The result of 3-Chloro-2-iodoaniline’s action is primarily seen in the products it helps synthesize. For example, when used to synthesize indolyl benzoic acid derivatives, these compounds can activate the Nurr1 pathway, which has implications in neuroprotection and neuroregeneration, potentially benefiting patients with Parkinson’s disease .

Action Environment

The action of 3-Chloro-2-iodoaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, its stability may be affected by light and heat, necessitating storage in a dark place under an inert atmosphere at 2-8°C .

Biochemische Analyse

Biochemical Properties

3-Chloro-2-iodoaniline plays a role in biochemical reactions, particularly in the preparation of indolyl benzoic acid derivatives . These derivatives are known to act as Nurr1 (NR4A2) activators, which are used in the treatment of Parkinson’s disease

Cellular Effects

Its role in the preparation of indolyl benzoic acid derivatives suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the preparation of indolyl benzoic acid derivatives

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Chloro-2-iodoaniline in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .

Metabolic Pathways

3-Chloro-2-iodoaniline is known to be involved in the preparation of indolyl benzoic acid derivatives

Eigenschaften

IUPAC Name |

3-chloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVUXUJYVIVRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612499 | |

| Record name | 3-Chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70237-25-1 | |

| Record name | 3-Chloro-2-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70237-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70237-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)